9-Ethyl-4-oxa-1-azaspiro[5.5]undecane
Description
Historical Context and Significance of Spirocyclic Compounds in Organic Chemistry
The concept of spiro compounds, derived from the Latin word spīra meaning a twist or coil, was first proposed by Adolf von Baeyer in 1900. lscollege.ac.inwikipedia.org These compounds feature a unique structural motif where two rings are connected by a single, shared atom, known as the spiro atom. tandfonline.comuc.pt This arrangement imparts a distinct three-dimensional geometry, which has made spirocycles attractive targets in various fields of chemistry. researchgate.net
Historically, the synthesis of spirocyclic frameworks was considered a significant challenge due to the need to create a quaternary center. cambridgescholars.com However, with the advancement of synthetic methodologies, including organocatalysis and microwave-assisted multicomponent reactions, the construction of these complex structures has become more accessible. rsc.orgrsc.org
The significance of spirocyclic scaffolds has grown considerably, particularly in medicinal chemistry. acs.orgmdpi.com Their inherent rigidity can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.comtandfonline.com This conformational constraint can also reduce the entropic penalty upon binding to a protein. uc.pt Furthermore, the introduction of a spirocyclic moiety can enhance the three-dimensionality of a molecule, a desirable trait for modern drug discovery that seeks to move away from flat, aromatic structures. tandfonline.combldpharm.com This shift towards more sp³-hybridized structures often correlates with improved physicochemical properties, such as increased solubility and metabolic stability. tandfonline.combldpharm.com
Unique Structural Attributes of Oxa-Aza Spiro[5.5]undecane Systems
The geometry of the spiro[5.5]undecane system is characterized by the perpendicular orientation of the two rings. researchgate.net The conformational behavior of these systems is complex and has been a subject of detailed study. For instance, the presence of heteroatoms can lead to specific conformational preferences due to stereoelectronic effects, such as the anomeric effect. cdnsciencepub.come-tarjome.com In the case of 1,7-dioxaspiro[5.5]undecane, the anomeric effect plays a crucial role in determining the stability of different conformers. e-tarjome.com
The inclusion of an oxygen atom in the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity, which are highly desirable properties for drug candidates. nih.govrsc.org The nitrogen atom, typically a secondary or tertiary amine, provides a site for further functionalization and can also influence the basicity and polarity of the molecule. tandfonline.com The combination of both oxygen and nitrogen atoms within the spiro[5.5]undecane scaffold thus offers a versatile platform for the design of molecules with finely tuned physicochemical and pharmacological properties.
Chemical Uniqueness of 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane within Spirocyclic Chemistries
While specific research on "this compound" is not extensively documented in publicly available literature, its chemical uniqueness can be inferred from the combination of its core scaffold and the ethyl substituent. The parent scaffold, 4-oxa-1-azaspiro[5.5]undecane, possesses the inherent structural features of an oxa-aza spiro system as described above.
The introduction of an ethyl group at the 9-position introduces several key modifications to the parent molecule's properties:
Steric Influence : The ethyl group, being larger than a hydrogen atom, will exert a steric influence on the conformation of the piperidine (B6355638) ring. This can affect the preferred orientation of the ring and the accessibility of the nitrogen's lone pair of electrons.
Electronic Effects : The ethyl group is an electron-donating group. taylorandfrancis.com This can increase the electron density on the adjacent nitrogen atom, potentially increasing its basicity compared to the unsubstituted parent compound.
Lipophilicity : The addition of an ethyl group will increase the lipophilicity (fat-solubility) of the molecule. This property is crucial in medicinal chemistry as it influences how a compound is absorbed, distributed, metabolized, and excreted (ADME properties). ontosight.ai
The combination of the rigid, three-dimensional spirocyclic core with the specific electronic and steric properties imparted by the ethyl group makes this compound a unique chemical entity. Its properties will be a blend of the solubility-enhancing and conformationally rigid nature of the oxa-aza spiro[5.5]undecane scaffold and the modulating effects of the ethyl substituent.
Below is a table illustrating the predicted physicochemical properties of this compound based on the properties of a closely related, unsubstituted parent compound, 1-Oxa-9-azaspiro[5.5]undecane.
| Property | Value for 1-Oxa-9-azaspiro[5.5]undecane (Parent Compound) nih.gov | Predicted Change for this compound |
| Molecular Weight | 155.24 g/mol | Increase |
| LogP (Lipophilicity) | 1.30 (Predicted) | Increase |
| Hydrogen Bond Donors | 1 | No Change |
| Hydrogen Bond Acceptors | 2 | No Change |
| Rotatable Bond Count | 0 | Increase |
Note: The data for the parent compound is sourced from PubChem CID 22975593. The predicted changes for the ethyl-substituted derivative are based on general chemical principles.
Overview of Current Research Landscape Pertaining to this compound and Related Scaffolds
While direct research on this compound is limited, the broader class of oxa-aza spirocyclic compounds is an active area of investigation, particularly in drug discovery. tandfonline.comnih.gov The inherent three-dimensionality and favorable physicochemical properties of these scaffolds make them attractive for developing novel therapeutics. acs.orgbldpharm.com
Recent research on related scaffolds has focused on several key areas:
Synthesis of Novel Derivatives : A significant portion of research is dedicated to developing new and efficient synthetic routes to access a diverse range of oxa-aza spirocyclic compounds. researchgate.netosi.lvresearchgate.net This includes the development of methods for stereoselective synthesis to control the spatial arrangement of substituents. rsc.org
Medicinal Chemistry Applications : Oxa-aza spiro[5.5]undecane derivatives have been explored as potential therapeutic agents for a variety of diseases. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as antituberculosis agents that inhibit the MmpL3 protein in M. tuberculosis. osi.lv Other related scaffolds have been studied as kinase inhibitors for anti-inflammatory applications and as agents for treating pain. tandfonline.comnih.gov
Improvement of Pharmacokinetic Properties : A key driver for the interest in these scaffolds is their potential to improve the ADME properties of drug candidates. The introduction of the oxa-spirocycle motif has been shown to enhance solubility and reduce lipophilicity, which can lead to better bioavailability. nih.govrsc.org
The following table summarizes some of the research applications of related oxa-aza spirocyclic scaffolds:
| Scaffold | Therapeutic Area | Key Findings | Reference |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Antituberculosis | Showed high activity against sensitive and multiresistant strains of M. tuberculosis. | osi.lv |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | Pain Treatment | Act as dual μ-opioid receptor agonists and σ1 receptor antagonists. | tandfonline.com |
| 1,5-Oxaza spiro[5.5]undeca ring system | Anti-inflammatory | Acted as selective kinase inhibitors. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3 |
InChI Key |
QRZXNCXQAQNBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)COCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane and Analogous Oxa Aza Spiro 5.5 Undecanes
Retrosynthetic Analysis of the 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane Framework
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections for its synthesis. The spirocyclic core, containing a tetrahydropyran (B127337) ring fused to a piperidine (B6355638) ring at a quaternary carbon center, is the key structural feature.
One logical approach involves disconnecting the C-O bond of the tetrahydropyran ring, leading to a substituted piperidine precursor with a tethered hydroxyl and a latent electrophilic center. This strategy forms the basis for intramolecular nucleophilic cyclization. Another approach would be to disconnect two C-C bonds of the tetrahydropyran ring, which could be formed via a Prins-type cyclization from a homoallylic alcohol and an aldehyde.
Alternatively, the piperidine ring could be the focus of the retrosynthetic disconnection. An intramolecular cyclization of a suitably functionalized tetrahydropyran derivative could be envisioned. Furthermore, a ring-closing metathesis (RCM) approach would involve disconnecting the double bond of a cyclic precursor, leading back to a diene-substituted acyclic amine. Finally, radical cyclization pathways could be considered, where the spirocyclic system is formed through the cyclization of a radical intermediate.
Classical and Modern Approaches to Spiroannulation in Oxa-Aza Systems
The construction of the spirocyclic core of oxa-aza spiro[5.5]undecanes can be achieved through a variety of classical and modern synthetic methods. These can be broadly categorized into intramolecular cyclization strategies, cascade reactions, and metathesis reactions.
Intramolecular cyclizations are a powerful tool for the synthesis of cyclic and spirocyclic systems, as they are often entropically favored.
Radical cyclizations offer a versatile method for the formation of C-C bonds under mild conditions. In the context of spirocyclic piperidine synthesis, a photoredox-catalyzed approach has been reported for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov This methodology involves the generation of an aryl radical, which then undergoes a regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer to yield the spirocyclic product. nih.gov
While a direct application to this compound is not explicitly detailed in the literature, a similar strategy could be envisioned. A precursor containing a substituted piperidine with a tethered radical precursor and an acceptor could potentially cyclize to form the desired spirocyclic system. The diastereoselectivity of such cyclizations can be influenced by the choice of radical initiator and reaction conditions. organic-chemistry.org For instance, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to enhance the diastereoselectivity in the synthesis of 2,4-disubstituted piperidines via radical cyclization compared to tributyltin hydride. organic-chemistry.org
| Radical Initiator | Typical Diastereomeric Ratio (trans:cis) | Key Feature |
|---|---|---|
| Tributyltin Hydride (TBTH) | 3:1 to 6:1 | Commonly used, but can lead to mixtures of stereoisomers. |
| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | Can significantly enhance diastereoselectivity through a selective rearrangement of the minor stereoisomer. |
Intramolecular nucleophilic cyclization is a common and effective strategy for the formation of heterocyclic rings. The synthesis of the tetrahydropyran portion of the 4-oxa-1-azaspiro[5.5]undecane framework can be achieved through the intramolecular attack of a hydroxyl group onto an electrophilic carbon. This can be facilitated by various methods, including acid-catalyzed cyclization of an olefinic alcohol or the opening of an epoxide by a tethered alcohol.
For instance, the synthesis of spirocyclic tetrahydropyran derivatives has been achieved via a Prins-type cyclization of cyclic ketones with a homoallylic alcohol, which proceeds through an intramolecular nucleophilic attack. nih.govscispace.com Similarly, the synthesis of pyrrolooxazinone derivatives has been demonstrated through the intramolecular nucleophilic cyclization of N-alkyne-substituted pyrrole (B145914) esters. beilstein-journals.org In this case, the ester oxygen acts as the nucleophile, attacking the alkyne activated by iodine. beilstein-journals.org A similar strategy could be envisioned where a hydroxyl group on a piperidine precursor attacks a suitably activated tethered group to form the tetrahydropyran ring.
The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a powerful tool for the stereoselective synthesis of tetrahydropyrans. nih.govbeilstein-journals.org A particularly elegant application of this reaction is in cascade or tandem processes, where the initial cyclization triggers subsequent reactions to rapidly build molecular complexity.
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are close analogs of the target compound. acs.orgnih.gov This method involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. acs.orgnih.gov This represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. acs.orgnih.gov The reaction proceeds in a highly stereoselective manner, leading to a single diastereoisomer. This strategy offers an efficient route to the oxa-aza spiro[5.5]undecane core.
Furthermore, a tandem Prins/pinacol reaction has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, demonstrating the versatility of cascade reactions initiated by a Prins cyclization. rsc.org
| Reactants | Key Intermediate | Product | Significance |
|---|---|---|---|
| Aldehydes and N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Oxocarbenium ion | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | First report of spiromorpholinotetrahydropyran synthesis via Prins bicyclization. |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic and spirocyclic compounds, including those containing heteroatoms. wikipedia.org The reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org
RCM has been successfully applied to the synthesis of unsaturated nitrogen heterocycles. rsc.org The synthesis of azacycloundecenes, for example, has been achieved using RCM as a key step. rsc.org While a specific application of RCM for the synthesis of this compound has not been reported, the general principles of RCM suggest its feasibility. A suitable acyclic precursor containing a nitrogen atom and two tethered alkenyl groups could be designed to undergo RCM to form either the piperidine or the tetrahydropyran ring. For instance, a diallylated amine precursor could be cyclized to form a dihydropyridine (B1217469) ring, which could then be reduced. Alternatively, an allyl ether and an N-allyl group could be used to form the tetrahydropyran ring.
The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and temperature. nih.gov For example, in the solid-phase synthesis of cyclic peptides involving tyrosine(O-allyl), careful optimization of reaction temperature was crucial to suppress the formation of desallyl side products. nih.gov
Michael Addition Cascade Reactions for Diazaspiro Systems
Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity from simple starting materials in a single operation. nih.gov Organocatalyzed cascade reactions are particularly valuable as they often utilize environmentally benign catalysts to form multiple bonds and stereocenters. nih.gov In the context of aza-spirocycles, the aza-Michael addition is a key bond-forming reaction that can initiate a cascade sequence.
This type of reaction typically involves the addition of a nitrogen nucleophile to an electron-deficient olefin (a Michael acceptor). nih.govfrontiersin.org When the starting materials are appropriately designed, this initial addition can trigger a subsequent intramolecular cyclization, leading directly to a heterocyclic core. nih.govfrontiersin.org For instance, the reaction between a primary amine and a substrate containing both a Michael acceptor and an ester group can initiate a cascade. The initial aza-Michael addition forms a secondary amine, which then acts as an internal nucleophile, attacking the ester to forge a stable five-membered N-substituted pyrrolidone ring in an intramolecular amidation-cyclization step. nih.govfrontiersin.org
While the specific application to this compound is not extensively detailed in the literature, the principles governing these cascades in diazaspiro and other heterocyclic systems are directly applicable. The strategy relies on the careful design of a precursor that contains the necessary functionalities to undergo an initial intermolecular aza-Michael addition followed by an intramolecular cyclization to form the spirocyclic core. The efficiency of this second step can be influenced by additives that facilitate catalyst turnover or enhance the formation of key intermediates. nih.gov
Table 1: Substrate Scope in Organocatalyzed Michael-Michael Cascade Reactions nih.gov
| Entry | Aldehyde Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | 4-Nitrophenyl | 85 | 95:5 | 99 |
| 2 | 3-Nitrophenyl | 87 | 91:9 | 99 |
| 3 | 4-Chlorophenyl | 78 | 94:6 | 98 |
| 4 | Phenyl | 80 | 92:8 | 97 |
| 5 | 2-Naphthyl | 75 | 95:5 | 98 |
| 6 | Cyclohexyl | 68 | 97:3 | 97 |
Reaction conditions: 10 mol% diphenyl prolinol silyl (B83357) ether catalyst in trifluoroethanol at room temperature.
Hypervalent Iodine-Mediated Approaches
Hypervalent iodine (HVI) reagents have emerged as versatile and environmentally friendly tools in organic synthesis, notable for their utility as both oxidants and electrophiles. nih.govnih.gov These reagents are particularly effective in mediating the synthesis of spiroheterocycles through oxidative cyclization. nih.goveurekaselect.com The general mechanism involves the activation of an alkene by the HVI(III) reagent, which makes it susceptible to attack by an internal nucleophile (such as a nitrogen or oxygen atom). Subsequent substitution of the iodane(III) group by a halide or another nucleophile yields the cyclized product. nih.gov
Suarez and colleagues were pioneers in using HVI-mediated radical cyclization for the synthesis of oxa-aza spirocyclic compounds. mdpi.com Reagents such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed. nih.gov PIFA is generally more electrophilic than PIDA due to the electron-withdrawing trifluoroacetoxy groups, making it suitable for different substrates. nih.gov For example, the treatment of ortho-substituted phenolic derivatives with stoichiometric amounts of PIFA can afford spirocyclic compounds in good yields. nih.gov Similarly, PIDA has been used to cyclize phenolic enamides and N-alkenyl-N-methoxyamides into spirolactams. nih.gov
This methodology provides a powerful route to oxa-aza spirocycles by facilitating the formation of the key C-O or C-N bond that closes the ring at the spirocenter. The choice of solvent and the specific HVI reagent can significantly influence the reaction's outcome and yield. mdpi.com
Table 2: Examples of Hypervalent Iodine-Mediated Spirocyclization nih.gov
| Substrate Type | HVI Reagent | Product | Yield (%) |
|---|---|---|---|
| Phenolic Enamide | PIDA | Spirolactam | 69 |
| ortho-Substituted Phenol | PIFA | Aza-spirocarbocycle | Good |
Stereoselective Synthesis of this compound and Related Spirocenters
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Therefore, methods for controlling the three-dimensional arrangement of atoms during synthesis are of paramount importance.
Chiral Auxiliary-Based Methods
A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily attaching a chiral molecule to an achiral substrate. scielo.org.mx The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgscielo.org.mx For instance, an N-acyl oxazolidinone can be enolized and reacted with an aldehyde in a highly diastereoselective aldol (B89426) reaction, establishing two new contiguous stereocenters. wikipedia.org Similarly, pseudoephedrine can be converted to an amide, and the subsequent enolate can undergo diastereoselective alkylation, with the stereochemistry being directed by the auxiliary's methyl group. wikipedia.org
In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the spirocyclic core. The auxiliary would guide the cyclization step to selectively produce one enantiomer or diastereomer of the spirocycle before being cleaved to yield the final product.
Asymmetric Catalysis in Spirocycle Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Organocatalysis, in particular, has seen significant advancements in promoting asymmetric cascade reactions. nih.gov
For example, chiral secondary amines, such as diphenyl prolinol silyl ethers, can catalyze cascade reactions that construct complex carbocyclic and heterocyclic scaffolds with high enantioselectivity. nih.govbeilstein-journals.org These catalysts operate by forming chiral iminium or enamine intermediates with the substrates, which then react through a stereochemically defined transition state. beilstein-journals.org Michael-Michael cascade reactions catalyzed by such organocatalysts have been shown to produce fused carbocycles in high yields and with excellent diastereoselectivity (dr ≥ 91:9) and enantioselectivity (ee ≥ 96%). nih.gov This strategy could be adapted to the synthesis of chiral oxa-aza spirocycles by designing a suitable cascade reaction that forges the spirocenter under the control of a chiral catalyst.
Diastereoselective Control in Cyclization Reactions
Diastereoselective control in cyclization reactions is crucial for synthesizing specific stereoisomers of spirocycles. This control can be achieved by leveraging the existing stereocenters in the substrate or by manipulating the reaction conditions to favor the formation of a thermodynamically or kinetically preferred product. mdpi.com
In cascade reactions, the formation of multiple bonds and stereocenters in a single step can lead to products with high diastereoselectivity. nih.gov The irreversible nature of certain cyclization steps, such as the formation of a stable pyrrolidone ring in an aza-Michael cascade, can lock in the desired stereochemistry and prevent undesired side reactions. nih.govfrontiersin.org In some systems, the stereochemical outcome is dictated by thermodynamic control, leading to the exclusive formation of the most stable spiro-isomer. mdpi.com The strategic placement of substituents on the precursor molecule can create steric hindrance that directs the cyclization to occur from a specific face, thereby controlling the relative stereochemistry of the newly formed ring system.
Optimization of Synthetic Pathways for Enhanced Yield and Efficiency
The development of a viable synthetic route requires careful optimization of reaction conditions to maximize yield and efficiency. This process involves a systematic investigation of parameters such as solvents, temperature, catalysts, and reagents. researchgate.netosi.lv
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally benign and sustainable chemical processes. The rising environmental concerns have pushed the chemical industry to seek more eco-friendly alternatives. rsc.org Domino reactions, for example, are a key green chemistry strategy as they reduce the number of synthetic steps, minimize waste generation, and often lead to lower costs and simplified operational procedures. mdpi.com
Several green chemistry approaches have been successfully applied to the synthesis of various spirocyclic compounds and could be adapted for the target molecule:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields. For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of other spiro compounds. nih.gov This approach often uses greener solvents like ethanol (B145695) and can be catalyzed by ionic liquids. nih.gov
Solvent-Free Conditions: Conducting reactions without a solvent, or in minimal solvent, is a core principle of green chemistry. Iodine has been used as an efficient catalyst for the pseudo four-component reaction of aldehydes, ureas or thioureas, and cyclic 1,3-dicarbonyl compounds under solvent-free conditions to produce spiro heterobicyclic rings in excellent yields. nih.gov
Organocatalysis: The use of metal-free catalysts is another important aspect of green chemistry. A simple phenol-derived catalyst has been reported for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions. rsc.orgrsc.org This metal-free and co-catalyst-free system demonstrates excellent activity and highlights the potential for developing similar catalytic systems for oxa-aza spirocycles. rsc.orgrsc.org
The application of these principles to the synthesis of this compound would involve the careful selection of starting materials, catalysts, and reaction conditions to minimize environmental impact while maximizing efficiency.
| Green Chemistry Principle | Application in Spirocycle Synthesis | Potential Benefit for this compound Synthesis |
| Atom Economy | Multicomponent domino reactions that incorporate all starting materials into the final product. mdpi.com | Reduced waste, higher efficiency. |
| Use of Safer Solvents | Utilizing ethanol or performing reactions under solvent-free conditions. nih.govnih.gov | Reduced environmental pollution and worker exposure to hazardous substances. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov | Faster synthesis, lower energy costs. |
| Catalysis | Employing reusable catalysts like iodine or metal-free organocatalysts. nih.govrsc.org | Reduced catalyst waste and potential for catalyst recycling. |
Scalable Production Methodologies for Spirocyclic Building Blocks
The transition from laboratory-scale synthesis to large-scale industrial production of spirocyclic compounds like this compound presents several challenges. Scalable methodologies must be robust, cost-effective, and safe. A key aspect of scalability is the development of modular synthetic routes that allow for the efficient construction of a variety of derivatives from common intermediates.
A four-step synthesis of a 1,7-dioxa-4,10-diazaspiro[5.5]undecane scaffold has been reported, which is high-yielding and can be performed on a large scale from readily available starting materials. acs.org This route involves the intermediacy of a 2-chloromethyl-substituted morpholine (B109124) which undergoes elimination to form an exocyclic enol ether, from which the second morpholine ring is constructed. acs.org This type of modular approach is highly desirable for creating libraries of spirocyclic compounds for applications such as drug discovery. acs.org
Key considerations for developing scalable production methodologies include:
Starting Material Availability and Cost: The chosen synthetic route should utilize readily available and inexpensive starting materials.
Process Safety: A thorough risk assessment of all reaction steps is necessary to ensure safe operation on a large scale.
Purification: The development of efficient and scalable purification methods, such as crystallization, is crucial to obtain the final product with high purity.
The development of a scalable synthesis for this compound would likely involve adapting known methods for analogous spirocycles, with a focus on process simplification, cost reduction, and adherence to safety and environmental regulations.
| Scalability Factor | Consideration for Spirocyclic Synthesis | Example from Literature |
| Route Design | Modular synthesis allowing for diversification. acs.org | Synthesis of 1,7-dioxa-4,10-diazaspiro[5.5]undecane scaffold. acs.org |
| Starting Materials | Use of readily available and inexpensive precursors. | Not explicitly detailed for the target compound, but a general principle. |
| Reaction Conditions | High-yielding steps that can be performed in standard industrial reactors. acs.org | Four-step, high-yielding synthesis of a related spiroacetal. acs.org |
| Purification | Development of non-chromatographic purification methods where possible. | Not explicitly detailed for the target compound, but a general principle. |
Advanced Spectroscopic and Structural Characterization Techniques for 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane. Unlike standard mass spectrometry, HRMS provides extremely precise mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This high accuracy allows for the unequivocal determination of the compound's elemental composition and, consequently, its molecular formula.
For this compound (Molecular Formula: C₁₁H₂₁NO), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated theoretical mass is then compared against the experimentally measured mass. The close agreement between these values confirms the molecular formula and rules out other potential elemental compositions that might have the same nominal mass. Typically, the molecule is observed as a protonated species, [M+H]⁺, in the mass spectrum.
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₁H₂₁NO | 183.16231 |
| Protonated Molecule [M+H]⁺ | C₁₁H₂₂NO⁺ | 184.16959 |
The experimental observation of an ion at m/z 184.16959 (with a mass accuracy within a few parts per million) would provide strong evidence for the presence of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the full structural assignment of this compound.
¹H NMR (Proton NMR): The 1D ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proportional to the number of protons), and multiplicity (splitting patterns caused by neighboring protons). For this compound, one would expect to see distinct signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the two six-membered rings.
¹³C NMR (Carbon NMR): The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons (like the spiro-carbon).
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton-proton connectivity within the piperidine (B6355638) and tetrahydropyran (B127337) rings and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing connectivity across quaternary carbons (e.g., the spiro-center) and heteroatoms (N and O), piecing the entire molecular skeleton together.
Table 2: Expected NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Purpose | Example Application for this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling | Tracing connectivity from the ethyl CH₂ to the ethyl CH₃; mapping adjacent protons within each ring. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms | Assigning the specific ¹³C signal for each protonated carbon atom. |
Once the connectivity is established, the relative stereochemistry and preferred conformation in solution are determined using Nuclear Overhauser Effect (NOE) and coupling constant (J-coupling) analysis. wordpress.com
NOE Analysis: The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments map these spatial proximities. For this compound, observing an NOE between a proton on the ethyl group and specific protons on one of the rings can define the orientation of the ethyl substituent relative to the spirocyclic core. researchgate.net NOEs between protons on the two different rings can elucidate their relative orientation.
Coupling Constant (³JHH) Analysis: The magnitude of the coupling constant between two protons on adjacent carbons (a vicinal coupling, ³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, the dihedral angles can be estimated, providing critical information about the chair-like conformations of the six-membered rings and the axial or equatorial positions of the substituents. wordpress.com
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While NMR provides information about the molecule's structure in solution, X-ray crystallography offers a precise and definitive picture of its three-dimensional architecture in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful crystallographic analysis of this compound would yield a complete molecular model with highly accurate data on:
Bond Lengths: The precise distances between all bonded atoms.
Bond Angles: The angles formed by any three connected atoms.
Torsional Angles: The dihedral angles that define the exact conformation of the piperidine and tetrahydropyran rings.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing information about hydrogen bonding or other non-covalent forces.
This technique provides the ultimate confirmation of the molecule's constitution and stereochemistry, serving as a benchmark against which solution-state NMR data can be compared.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.de These two techniques are complementary, as some molecular vibrations may be active in IR but not Raman, and vice versa. nih.govksu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. azolifesciences.com For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It is particularly sensitive to vibrations of non-polar bonds and skeletal structures. ksu.edu.sa
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Active In |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |
| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 | IR (strong) |
| C-N (Amine) | Stretching | 1020 - 1250 | IR |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | IR |
The presence of strong bands in these regions helps to confirm the integrity of the spirocyclic framework and the presence of the key heteroatoms.
Computational Chemistry and Theoretical Studies on 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane and Its Congeners
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. numberanalytics.com For 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane, such calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for understanding how the molecule might interact with biological targets and for predicting its reactivity in chemical transformations.
The presence of two heteroatoms, nitrogen and oxygen, significantly influences the electronic landscape of the molecule. The nitrogen atom of the piperidine (B6355638) ring is expected to be the primary site of basicity and nucleophilicity. The ethyl group attached to this nitrogen will likely increase the electron density on the nitrogen atom through an inductive effect, thereby enhancing its basicity compared to the unsubstituted parent compound. DFT calculations can quantify this effect by calculating properties such as proton affinity and ionization potential.
Table 1: Predicted Electronic Properties of Azaspiro[5.5]undecane Derivatives (Illustrative)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| 1-Azaspiro[5.5]undecane | B3LYP/6-31G | -6.5 | 1.2 | 1.5 |
| 9-Ethyl-1-azaspiro[5.5]undecane | B3LYP/6-31G | -6.3 | 1.3 | 1.7 |
| 4-Oxa-1-azaspiro[5.5]undecane | B3LYP/6-31G | -6.8 | 1.0 | 2.1 |
| This compound | B3LYP/6-31G | -6.6 | 1.1 | 2.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends from quantum chemical calculations.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The spiro[5.5]undecane ring system, composed of two six-membered rings, is expected to adopt chair-like conformations to minimize steric and torsional strain.
The chair conformation of the piperidine and tetrahydropyran (B127337) rings is the most likely low-energy state. The ethyl group on the nitrogen atom can exist in either an axial or equatorial position. Theoretical calculations on N-substituted piperidines consistently show a strong preference for the equatorial position of the substituent to avoid unfavorable 1,3-diaxial interactions. researchgate.netresearchgate.net
The spiro[5.5]undecane ring system is not static and can undergo conformational changes, such as ring inversion (chair-flip). Molecular dynamics (MD) simulations and potential energy surface scans can be employed to map the energy landscape of these dynamic processes. tandfonline.com The energy barrier for the chair-chair interconversion of each ring can be calculated, providing insight into the flexibility of the scaffold. The presence of the ethyl group and the oxygen heteroatom will influence these energy barriers. For instance, the barrier to nitrogen inversion in the piperidine ring is another dynamic process that can be computationally investigated. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net For this compound, docking studies can be performed on various potential biological targets to generate hypotheses about its mechanism of action. Several studies on related spiro-piperidine derivatives have demonstrated their potential as ligands for a range of receptors, including serotonin (B10506) receptors and sigma receptors. nih.govnih.gov
In a typical docking simulation, the protonated form of the this compound would be used, as the piperidine nitrogen is likely to be protonated at physiological pH. The model would predict key interactions such as:
Ionic interactions: The positively charged nitrogen could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket. nih.gov
Hydrogen bonds: The oxygen atom in the tetrahydropyran ring and the N-H group (in the protonated form) can act as hydrogen bond acceptors and donors, respectively.
Hydrophobic interactions: The ethyl group and the aliphatic portions of the spirocyclic rings can engage in hydrophobic interactions with nonpolar residues of the target protein.
The results of molecular docking are often presented as a binding score, which estimates the binding affinity, and a predicted binding pose, which visualizes the ligand-target interactions. These models are invaluable for guiding the design of new analogs with improved potency and selectivity. tandfonline.comdocumentsdelivered.com
Computational Prediction of Stereochemical Outcomes in Reactions
The synthesis of spirocyclic compounds often involves reactions that can generate multiple stereoisomers. Computational chemistry provides tools to predict the stereochemical outcome of such reactions, which is crucial for the development of efficient synthetic routes to enantiomerically pure compounds. numberanalytics.comnumberanalytics.com
For reactions involving the formation of the spirocyclic core or modifications thereof, transition state theory combined with quantum chemical calculations can be used to determine the energies of the transition states leading to different stereoisomers. The stereoisomer formed through the lowest energy transition state is predicted to be the major product. nih.gov Methods like Q2MM, which combine quantum mechanics and molecular mechanics, have been developed for the accurate prediction of stereoselectivity in complex reactions. nih.gov
Theoretical Basis for Structure-Activity Relationship (SAR) Hypotheses
By systematically modifying the structure of this compound in silico and calculating relevant physicochemical and electronic properties, one can predict the potential impact of these changes on biological activity. For example:
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. The ethyl group in the title compound provides a certain degree of lipophilicity and steric bulk. Computational studies could explore how varying the length and branching of this alkyl chain affects properties like binding affinity and membrane permeability. SAR studies on related spirocyclic chromanes have shown that the N-substituent significantly impacts activity. nih.gov
Substitution on the Rings: The effect of adding substituents to the carbon atoms of the piperidine or tetrahydropyran rings can be modeled to predict their influence on steric and electronic properties, and thus on biological activity.
These theoretical SAR studies can guide the synthesis of new derivatives with potentially enhanced biological profiles, as has been demonstrated for other spirocyclic systems. researchgate.netnih.gov
Chemical Reactivity and Mechanistic Investigations of 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane Derivatives
Reactions at the Spiro Carbon Center
The spiro carbon atom, being a quaternary and sterically hindered center, is generally unreactive towards many chemical transformations. Direct reactions at this center are challenging due to the high activation energy required to break the strong carbon-carbon bonds of the cyclohexane (B81311) ring and the tetrahydropyran (B127337) ring that constitute the spiro system. However, rearrangement reactions involving the spirocyclic core can be induced under specific conditions, such as treatment with N-halosuccinimides, which can lead to ring expansion through a 1,2-C-to-N migration. acs.org While specific studies on 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane are limited, the general principles of spirocycle chemistry suggest that such rearrangements would be a primary pathway for transformations involving the spiro carbon.
Reactivity of the Nitrogen Atom in the Azaspiro Ring
The nitrogen atom in the piperidine (B6355638) ring of the this compound system is a primary site for chemical modification due to its nucleophilic character. masterorganicchemistry.com A wide range of functionalization strategies can be employed to diversify the scaffold at this position.
N-alkylation is a fundamental transformation for introducing various substituents onto the nitrogen atom. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. nih.govmasterorganicchemistry.com For instance, in the synthesis of related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, N-alkylation is a key step following Boc-deprotection to introduce target substituents. acs.org The choice of alkylating agent and reaction conditions can be tailored to achieve specific structural modifications.
N-acylation is another common reaction at the nitrogen center, often employed to introduce amide functionalities. acs.org This is typically achieved by reacting the azaspiro compound with an acyl halide or anhydride (B1165640) in the presence of a base. acs.org These acylation reactions are crucial for building more complex molecular architectures and for modulating the biological activity of the parent compound.
| Reagent Class | Example Reagent | Product Type | Reference |
| Alkyl Halide | Ethyl Bromide | N-Ethyl derivative | masterorganicchemistry.com |
| Acyl Halide | Acetyl Chloride | N-Acetyl derivative | acs.org |
Beyond simple alkylation and acylation, a variety of other N-functionalization strategies can be employed to diversify the this compound scaffold. These methods are crucial for exploring the structure-activity relationships of derivatives in medicinal chemistry. nih.gov For example, reductive amination can be used to introduce more complex alkyl groups. organic-chemistry.org Furthermore, modern cross-coupling reactions, such as Buchwald-Hartwig amination, can be utilized to form N-aryl or N-heteroaryl bonds, significantly expanding the chemical space accessible from this scaffold. nih.gov The development of such methodologies allows for the late-stage functionalization of the core structure, which is a powerful strategy in drug discovery. nd.edu
Reactivity of the Oxygen Atom within the Ring System
The oxygen atom within the tetrahydropyran ring of this compound is part of an ether linkage. Ethers are generally unreactive towards many reagents, making them excellent solvents for chemical reactions. youtube.com However, under harsh acidic conditions, cleavage of the carbon-oxygen bond can occur. youtube.com This acidic cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. youtube.com Due to the stability of the spirocyclic system, such reactions would likely require vigorous conditions and may lead to a complex mixture of products resulting from ring-opening. Specific studies on the cleavage of the 4-oxa-1-azaspiro[5.5]undecane ring system are not widely reported, but the general principles of ether reactivity apply.
Transformations of the Ethyl Substituent and Other Peripheral Groups
The ethyl group at the 9-position of the this compound ring system can influence the molecule's physical and chemical properties, such as its lipophilicity and steric profile. ontosight.aitaylorandfrancis.com While this group is generally stable, it can be a site for further functionalization. For instance, selective oxidation could potentially introduce a hydroxyl or carbonyl group. However, such transformations would need to be highly selective to avoid reactions at other positions on the carbocyclic ring. The modification of alkyl substituents on heterocyclic rings is an area of active research, with various methods being developed to achieve site-selective functionalization. acs.org
Intramolecular Rearrangements and Cycloaddition Reactions
Intramolecular rearrangements of spirocyclic systems can lead to the formation of new and complex molecular architectures. As mentioned earlier, rearrangements involving the spiro carbon can be induced. acs.org Additionally, the piperidine ring of the this compound scaffold can participate in cycloaddition reactions. For example, the generation of a 3,4-piperidyne intermediate from a suitable precursor can be followed by cycloaddition with various trapping agents to afford annulated piperidines. tcichemicals.com Cycloaddition reactions are powerful tools for the synthesis of complex heterocyclic systems and have been extensively used in the synthesis of alkaloids containing piperidine and indolizidine rings. acs.orgnih.goviupac.orgyoutube.com While specific examples involving this compound are not documented, the reactivity patterns of substituted piperidines suggest that this scaffold could be a valuable precursor in such transformations.
Exploration of Structure Activity Relationships Sar in 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane Analogues
Systematic Modification of the Ethyl Group and its Impact on Biological Recognition
The substituent at position 9 of the spirocyclic core plays a significant role in modulating the pharmacological activity of this class of compounds. While direct SAR studies on the 9-ethyl variant of 4-oxa-1-azaspiro[5.5]undecane are specific to particular targets, broader principles can be drawn from related azaspirocyclic systems. For instance, in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, modifications to substituents on the nitrogen at position 9 were explored. It was found that phenethyl groups at this position provided a good profile for dual µ-opioid receptor (MOR) agonism and sigma-1 receptor (σ1R) antagonism. researchgate.net
In a different but related scaffold, 1-oxa-8-azaspiro[4.5]decanes, the size of the alkyl group at the 2-position (analogous to the 9-position in the undecane system) was shown to be a critical determinant of M1 muscarinic receptor affinity. A systematic modification from a methyl to an ethyl group (compound 18) led to a compound with preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. nih.gov Further elongation of the alkyl chain to ethyl or isopropyl in certain di-azaspiro analogues was found to increase MOR activity, highlighting that the size and lipophilicity of this substituent are key tuning points for potency and selectivity. researchgate.net
Table 1: Impact of Alkyl Group Modification on Receptor Activity in Analogous Scaffolds
| Scaffold | Position of Modification | Original Group | Modified Group | Change in Biological Activity | Reference |
|---|---|---|---|---|---|
| 1-oxa-8-azaspiro[4.5]decane | 2 | Methyl | Ethyl | Preferential M1 vs. M2 receptor affinity; potent antiamnesic activity | nih.gov |
Positional and Substituent Effects on Spiro Ring Nitrogen Functionality
The nitrogen atom within the spirocyclic system is a key pharmacophoric element, often involved in crucial hydrogen bonding or ionic interactions with the biological target. Its basicity, steric accessibility, and the electronic nature of its substituents are paramount.
In studies on 3,9-diazaspiro[5.5]undecane-based GABA receptor antagonists, the nitrogen at position 9 was acylated with various substituted benzoyl groups. The electronic properties of the substituents on the aromatic ring significantly influenced binding affinity. It was observed that polar, electron-donating substituents in the meta or para positions of the phenyl ring resulted in improved, submicromolar binding affinity, whereas electron-withdrawing groups diminished affinity compared to the unsubstituted parent compound. soton.ac.uk This suggests that the electronic character of the N-substituent can modulate the interaction of the entire ligand with its target.
Furthermore, the substitution pattern on the nitrogen can influence selectivity. For 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, substitution at the 9-position with phenethyl groups was found to be optimal for a dual-target profile. researchgate.net This indicates that the nitrogen atom serves as a critical anchor point for introducing larger substituents that can probe secondary binding pockets and confer selectivity.
Influence of Oxygen Atom Position and Ring Size Modifications on Biological Activity
The position of the heteroatoms (oxygen and nitrogen) and the size of the rings are defining features of the spiro[5.5]undecane core. Altering these characteristics can have profound effects on the compound's conformation and, consequently, its biological activity.
Oxygen Atom Position: The replacement of a carbon atom with an oxygen atom introduces a potential hydrogen bond acceptor and alters the ring's conformation and polarity. In the development of soluble epoxide hydrolase (sEH) inhibitors, a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold proved superior to a 2,8-diazaspiro[4.5]decane-based analogue. The former (compound 19) exhibited excellent sEH inhibitory activity and bioavailability, lowering serum creatinine in a rat model, whereas the latter did not. nih.gov This highlights the critical role of the oxygen's presence and position within the specific spirocyclic arrangement. The development of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives further underscores the exploration of heteroatom placement within this scaffold. nih.gov
Ring Size Modification: Changing the ring size from a spiro[5.5]undecane (two six-membered rings) to a spiro[4.5]decane (one five-membered and one six-membered ring) significantly alters the geometry and rigidity of the molecule. Structure-activity studies of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists demonstrated that this smaller scaffold could effectively present the necessary pharmacophoric elements. nih.gov The successful development of these spiro[4.5]decane analogues, which incorporate a tetrahydrofuran ring moiety, indicates that different ring sizes can be used to achieve desired biological activities, likely by presenting the key interacting groups at different angles and distances. nih.gov
Table 2: Effect of Scaffold Heteroatom and Ring Size on Biological Activity
| Scaffold | Key Feature | Target/Model | Outcome | Reference |
|---|---|---|---|---|
| 1-oxa-4,9-diazaspiro[5.5]undecane | Oxygen at position 1 | Soluble Epoxide Hydrolase (sEH) | Potent inhibition, good bioavailability | nih.gov |
| 2,8-diazaspiro[4.5]decane | No oxygen, smaller ring | Soluble Epoxide Hydrolase (sEH) | No activity in vivo model | nih.gov |
Scaffold Hopping and Bioisosteric Replacements within the Spiro[5.5]undecane Core
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. spirochem.comcambridgemedchemconsulting.com A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com
The spiro[5.5]undecane core, with its rigid, three-dimensional structure, can be considered a bioisosteric replacement for other, more flexible or more common scaffolds. For example, strained spiro heterocycles are increasingly viewed as potential non-classical three-dimensional bioisosteres of more traditional structures like substituted phenyl rings. rsc.org
An example of scaffold hopping can be seen in the comparison of different spirocyclic systems targeting the same enzyme. The successful identification of a 1-oxa-4,9-diazaspiro[5.5]undecane derivative as a potent sEH inhibitor, where a 2,8-diazaspiro[4.5]decane analogue failed, demonstrates how modifying the core scaffold (changing ring size and heteroatom placement) can lead to dramatic differences in activity. nih.gov This process of exploring different core ring systems while maintaining key pharmacophoric side chains is a classic example of scaffold hopping to optimize drug-like properties.
Stereochemical Contributions to Ligand-Target Binding and Selectivity
The spirocyclic carbon atom in 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane is a stereocenter, meaning the molecule is chiral and can exist as different enantiomers. The specific three-dimensional arrangement of atoms is often crucial for precise interaction with a chiral biological target, such as a receptor binding pocket or an enzyme active site.
In the study of 1-oxa-8-azaspiro[4.5]decane muscarinic agonists, the importance of stereochemistry was explicitly demonstrated. The optical resolution of two lead compounds was performed, and it was found that while the eudismic ratios (the ratio of affinities of the enantiomers) in binding were low, the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of one of the active isomers, (-)-29, was determined to be S by X-ray crystal structure analysis. nih.gov This finding confirms that even for spirocyclic systems, where the chirality is centered at the spiro-atom, the specific spatial orientation of the rings and their substituents is a critical determinant for productive ligand-target binding and subsequent biological response.
Derivatization Strategies and Analogue Synthesis of the 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane Core
Design Principles for Novel 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane Analogues
The design of novel analogues of the this compound core is guided by several key principles aimed at optimizing drug-like properties. The inherent rigidity of the spirocyclic system reduces the conformational entropy upon binding to a biological target, which can enhance binding affinity. The introduction of the ethyl group at the 9-position provides a specific lipophilic handle that can be oriented in a defined vector, potentially interacting with hydrophobic pockets in a target protein.
Key design principles include:
Structure-Activity Relationship (SAR) Exploration: Systematic modification of the core scaffold is crucial to understand how different functional groups impact biological activity. This includes substitutions on the nitrogen atom, the piperidine (B6355638) ring, and the tetrahydropyran (B127337) ring.
Physicochemical Property Modulation: Modifications are designed to fine-tune properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. The spirocyclic nature itself often leads to a more favorable logP compared to non-spirocyclic analogues with similar molecular weights.
Vectorial Exploration of Chemical Space: The three-dimensional arrangement of substituents on the spirocyclic core allows for a more precise exploration of the chemical space around a pharmacophore, potentially leading to enhanced selectivity for a specific biological target.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties can be used to improve pharmacokinetic profiles or reduce off-target effects. For instance, the ether oxygen in the tetrahydropyran ring could be replaced with other groups to modulate polarity and hydrogen bonding capacity.
Construction of Chemical Libraries Based on the Spirocyclic Scaffold
The development of chemical libraries based on the this compound scaffold is a key strategy for identifying novel bioactive compounds. Library synthesis often employs combinatorial chemistry principles to generate a large number of diverse analogues from a common intermediate. A typical approach would involve the synthesis of a key spirocyclic intermediate, which is then subjected to a variety of derivatization reactions.
A hypothetical library synthesis could start with a protected 4-oxa-1-azaspiro[5.5]undecane core, followed by the introduction of the ethyl group at the 9-position. This common intermediate can then be diversified at multiple positions.
Table 1: Illustrative Chemical Library Design
| Scaffold Position for Diversification | Reagent Class for Derivatization | Resulting Functional Group |
|---|---|---|
| Nitrogen (N1) | Alkyl halides, Acyl chlorides | Secondary/Tertiary amines, Amides |
| Piperidine Ring (C2, C3) | N/A (requires de novo synthesis) | Alkyl, Aryl, Hydroxyl groups |
Diversification at the Nitrogen Atom
The secondary amine at the 1-position of the this compound core is a prime site for diversification. The nitrogen atom's lone pair of electrons makes it nucleophilic and readily amenable to a variety of chemical transformations.
Common strategies for N-diversification include:
N-Alkylation: Reaction with various alkyl halides (e.g., benzyl (B1604629) bromide, substituted phenethyl bromides) or reductive amination with aldehydes and a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a wide range of substituents. This allows for the exploration of steric and electronic effects on biological activity.
N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides. This transformation can be used to introduce different pharmacophoric elements and modulate the basicity of the nitrogen atom.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups directly onto the nitrogen atom.
Urea (B33335) and Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides can generate urea or sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, potentially enhancing binding to a target.
Table 2: Examples of N-Diversification Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Benzyl bromide | N-Benzyl derivative |
| N-Acylation | Acetyl chloride | N-Acetyl derivative |
| N-Arylation | Phenylboronic acid (with Cu catalyst) | N-Phenyl derivative |
| Urea Formation | Phenyl isocyanate | N-Phenylurea derivative |
Functionalization of the Spirocyclic Framework
Functionalization of the carbon framework of the this compound scaffold is more challenging than N-diversification and often requires de novo synthesis of the spirocycle with the desired substituents already in place. However, certain positions on the piperidine and tetrahydropyran rings could potentially be functionalized post-synthetically, although this is less common.
Strategies for framework functionalization generally involve:
Synthesis from Substituted Precursors: The most straightforward approach is to use substituted piperidone or tetrahydropyran precursors in the spirocyclization reaction. For example, using a substituted piperidone in the initial steps of the synthesis would lead to a functionalized piperidine ring in the final product.
Directed C-H Activation: Modern synthetic methods involving directed C-H activation could potentially be used to introduce functional groups at specific positions on the spirocyclic core, though this would require careful selection of directing groups and reaction conditions.
Due to the synthetic challenges, library diversification is more commonly focused on the nitrogen atom.
Synthesis of Hybrid Molecules Incorporating the this compound Motif with Other Pharmacophores
A powerful strategy in drug design is the creation of hybrid molecules that combine the this compound motif with other known pharmacophores. This approach aims to create bifunctional molecules that can interact with multiple targets or with different binding sites on a single target.
The spirocyclic core can serve as a rigid scaffold to present the pharmacophoric groups in a well-defined spatial orientation. The secondary amine at the 1-position is an ideal attachment point for linking other pharmacophores.
Examples of Hybrid Molecule Design:
Linkage to a Known Ligand: The this compound moiety can be linked via its nitrogen atom to a known pharmacophore for a specific receptor (e.g., a serotonin (B10506) receptor antagonist or a dopamine (B1211576) receptor agonist) using a suitable linker.
Incorporation of Privileged Scaffolds: The spirocycle can be appended to other "privileged" scaffolds, which are molecular frameworks that are known to bind to multiple biological targets. Examples of such scaffolds include biphenyls, indoles, and quinolines.
The synthesis of these hybrid molecules would typically involve the N-alkylation or N-acylation reactions described in section 7.3, using a linking group that is attached to the second pharmacophore.
Chemical Biology Investigations and Molecular Target Identification for 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane Scaffolds
Investigation of Receptor Binding Profiles for Analogues
Scientific inquiry into the receptor binding profiles of compounds containing the 4-oxa-1-azaspiro[5.5]undecane scaffold has been limited. The following subsections summarize the available research, or lack thereof, for specific receptor targets.
Mu-Opioid Receptor Agonism Studies
No publicly available scientific literature or experimental data could be identified that investigates the mu-opioid receptor (MOR) agonism of 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane or its direct analogues. Research on related but structurally distinct spirocyclic systems, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, has explored dual MOR agonism and sigma-1 receptor antagonism; however, these findings cannot be extrapolated to the specified 4-oxa-1-azaspiro[5.5]undecane scaffold.
Sigma-1 Receptor Antagonism Studies
There is no available research in published scientific literature detailing studies on the sigma-1 receptor antagonism of this compound or its close analogues. As mentioned previously, while related diazaspiro[5.5]undecane scaffolds have been investigated for this activity, the data is not applicable to the compound .
Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist Research
A comprehensive search of scientific databases and literature reveals no studies investigating the potential agonist activity of this compound or any related 4-oxa-1-azaspiro[5.5]undecane analogues on the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This remains an uninvestigated area for this particular chemical scaffold.
Enzyme Inhibition Studies and Mechanistic Insights
The investigation into the enzyme inhibition properties of the this compound scaffold is summarized below.
Soluble Epoxide Hydrolase (sEH) Inhibition
No research has been published detailing the investigation of this compound as an inhibitor of soluble epoxide hydrolase (sEH). While other spirocyclic structures have been explored as sEH inhibitors, there is no data specific to the 4-oxa-1-azaspiro[5.5]undecane framework.
Methionyl-tRNA Synthetase (MRS) Inhibition
There are no scientific studies available that have evaluated the inhibitory activity of this compound against methionyl-tRNA synthetase (MRS). Research into MRS inhibition has included a variety of chemical scaffolds, but the 4-oxa-1-azaspiro[5.5]undecane core is not among those with published data.
nsP2 Helicase Inhibition in Viral Systems
The this compound scaffold is a key structural motif in a novel class of inhibitors targeting the non-structural protein 2 (nsP2) helicase of alphaviruses, such as Chikungunya virus (CHIKV). These compounds represent a significant advancement in the search for direct-acting antiviral agents against these medically important pathogens. Research into analogs bearing the core 1-oxa-9-azaspiro[5.5]undecane structure has demonstrated potent and specific inhibition of the viral enzyme's functions.
Biochemical assays have been instrumental in elucidating the mechanism of action of these spirocyclic inhibitors. Studies on closely related analogs have shown that they inhibit both the ATPase and RNA unwinding activities of the nsP2 helicase. biorxiv.orgnih.gov The inhibition is characterized as non-competitive with respect to both ATP and the single-stranded RNA substrate, which is a strong indication of an allosteric mechanism of action. biorxiv.orgnih.gov This suggests that the compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that impairs its catalytic function.
The antiviral activity of these compounds is highly enantioselective. For a closely studied analog, the (R)-enantiomer exhibited potent inhibition of viral replication, nsP2 helicase ATPase activity, and dsRNA unwinding, whereas the (S)-enantiomer was significantly less active, with over a 100-fold difference in potency. nih.gov This stereospecificity underscores the presence of a well-defined binding pocket on the nsP2 helicase.
Mapping of viral resistance mutations has provided further insight into the binding site of these inhibitors. Mutations conferring resistance to the oxaspiropiperidine analogs have been localized to the RecA1 domain of the nsP2 helicase. biorxiv.orgnih.gov This has been a critical step in validating nsP2 helicase as the direct target of this chemical series.
The lead compounds from this class have demonstrated broad-spectrum activity against various alphaviruses, including Chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV). biorxiv.org
Table 1: Antiviral and Biochemical Activity of a Representative Oxaspiropiperidine Analog
| Assay Type | Target | Measurement | Value |
| Antiviral Activity | Chikungunya Virus (CHIKV) | EC50 | Nanomolar range |
| Antiviral Activity | Mayaro Virus (MAYV) | EC50 | Nanomolar range |
| Antiviral Activity | Venezuelan Equine Encephalitis Virus (VEEV) | EC50 | Nanomolar range |
| Biochemical Assay | nsP2 Helicase ATPase Inhibition | IC50 | Micromolar range |
| Biochemical Assay | nsP2 Helicase RNA Unwinding Inhibition | IC50 | Micromolar range |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data is representative of potent analogs from this class.
Cellular Permeability and Molecular Transport Mechanisms
For a compound to be effective against an intracellular target like the viral nsP2 helicase, it must be able to cross the host cell membrane to reach its site of action in the cytoplasm, where viral replication occurs. The cellular permeability of the this compound scaffold and its analogs is therefore a critical parameter in determining their potential as antiviral drugs.
A common in vitro method to assess the intestinal permeability of a drug candidate is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the epithelial barrier of the small intestine. This assay measures the rate at which a compound moves from the apical (luminal) side to the basolateral (blood) side of the monolayer, providing an apparent permeability coefficient (Papp).
The molecular transport mechanism for spirocyclic compounds like this compound is likely to be passive diffusion, driven by the concentration gradient across the cell membrane. The physicochemical properties of the molecule, such as its lipophilicity, molecular weight, and the presence of ionizable groups, will influence its ability to partition into and diffuse across the lipid bilayer of the cell membrane.
While specific experimental data on the cellular permeability of this compound is not extensively available in the public domain, the potent antiviral activity of its analogs in cell-based assays suggests that they possess sufficient permeability to reach their intracellular target.
Protein-Ligand Interaction Mapping Using Advanced Biophysical Techniques
Understanding the precise molecular interactions between the this compound scaffold and the nsP2 helicase is crucial for structure-based drug design and the optimization of inhibitor potency and selectivity. Several advanced biophysical techniques can be employed to map these protein-ligand interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. For the oxaspiropiperidine class of inhibitors, direct binding to the nsP2 helicase has been confirmed using ¹⁹F NMR. biorxiv.orgnih.gov In these experiments, a fluorine-labeled analog of the inhibitor is used. The ¹⁹F NMR signal of the small molecule is monitored in the presence and absence of the target protein. A change in the NMR signal, such as line broadening or a chemical shift perturbation upon addition of the protein, provides direct evidence of binding.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. Such data is invaluable for understanding the driving forces behind the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (e.g., the inhibitor) in solution to a ligand (e.g., the nsP2 helicase) immobilized on a sensor surface. It provides real-time data on the association and dissociation of the complex, from which kinetic parameters (kon and koff) and the binding affinity (Kd) can be determined.
X-ray Crystallography: The ultimate goal of protein-ligand interaction mapping is often to obtain a high-resolution three-dimensional structure of the complex. X-ray crystallography can reveal the precise binding mode of the inhibitor in the allosteric pocket of the nsP2 helicase, showing the specific amino acid residues involved in the interaction and the conformational changes induced in the protein upon binding. While challenging for dynamic enzymes like helicases, such structural information is invaluable for optimizing the inhibitor's structure to enhance its binding affinity and antiviral activity.
Through the application of these biophysical techniques, a detailed understanding of the molecular basis for the inhibition of nsP2 helicase by the this compound scaffold can be achieved, paving the way for the development of potent and broad-spectrum antialphaviral therapeutics.
Future Research Directions and Untapped Potential of 9 Ethyl 4 Oxa 1 Azaspiro 5.5 Undecane in Chemical Research
Exploration of Novel Synthetic Pathways for Accessing Diverse 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane Derivatives
The full potential of the this compound scaffold can only be realized through the development of versatile and efficient synthetic routes that allow for systematic structural diversification. While methods for constructing related aza-spirocyclic systems exist, future research should focus on pathways amenable to late-stage functionalization and the creation of derivative libraries.
Key areas for exploration include:
Intramolecular Cyclization Strategies: Development of novel intramolecular cyclization reactions, such as oxidative Heck cyclizations or ring-closing metathesis on appropriately substituted precursors, could provide efficient access to the core spiro-system. researchgate.net
Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions would enable the rapid assembly of complex derivatives from simple starting materials. researchgate.net This approach is highly valued for its efficiency and atom economy in generating chemical libraries.
Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow chemistry could offer improved reaction control, scalability, and safety, facilitating the production of derivatives for broader screening and application.
These advanced synthetic approaches would enable the systematic modification of the scaffold at various positions, allowing for the fine-tuning of its physicochemical properties.
| Synthetic Strategy | Potential Reaction Type | Target Derivatives | Anticipated Advantages |
|---|---|---|---|
| Intramolecular Cyclization | Palladium-catalyzed amino-alkenylation | Aryl- and heteroaryl-substituted analogs | High stereocontrol and access to complex geometries. |
| Multi-component Reactions | Passerini or Ugi-type reactions | Amide- and ester-functionalized derivatives | Rapid library generation from diverse inputs. |
| Asymmetric Catalysis | Organocatalytic Michael addition/cyclization | Enantiomerically pure spirocycles | Access to single stereoisomers for biological evaluation. |
Application of Machine Learning and Artificial Intelligence in Scaffold Design and SAR Prediction
The structural complexity of spirocycles presents a challenge for traditional medicinal chemistry intuition. nih.gov Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity and accelerate the design of novel derivatives with desired properties. nih.gov
Future computational research on this compound should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a focused library of derivatives and evaluating their biological activity, QSAR models can be developed. mdpi.comnih.gov These models use molecular descriptors to correlate a compound's structure with its activity, enabling the prediction of potency for virtual compounds. chemmethod.com
Generative Models for Scaffold Hopping: Advanced AI techniques, such as generative reinforcement learning, can be employed to design entirely new scaffolds that retain the key pharmacophoric features of an active this compound derivative but possess a different core structure. chemrxiv.org This "scaffold hopping" is a powerful strategy for escaping patent space and discovering novel intellectual property.
ADMET Prediction: ML models trained on large datasets can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This allows for the in silico filtering of compounds likely to fail in later developmental stages, saving significant time and resources.
| ML/AI Application | Methodology | Objective for this compound | Required Input Data |
|---|---|---|---|
| QSAR Modeling | Multiple Linear Regression, Support Vector Machines | Predict biological activity (e.g., IC50) of new derivatives. nih.gov | A dataset of synthesized analogs with measured biological activity. |
| Scaffold Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel, synthesizable spirocyclic structures with high predicted affinity. chemrxiv.org | A reference active compound and a set of design objectives (e.g., similarity, synthetic accessibility). |
| ADMET Prediction | Deep Neural Networks, Random Forest | Prioritize derivatives with favorable drug-like properties. | Calculated molecular descriptors for virtual compounds. |
Development of this compound as a Core for Chemical Probes
Chemical probes are essential tools for studying biological systems. The rigid, three-dimensional nature of the this compound scaffold makes it an excellent foundation for the design of sophisticated probes. nih.gov Unlike flexible linkers, this spirocyclic core can hold functional moieties—such as fluorophores, affinity tags, or reactive groups—in a well-defined spatial orientation.
Potential applications include:
Fluorescent Probes: By attaching a fluorophore to the scaffold, probes can be developed for fluorescence imaging. encyclopedia.pub The spirocyclic core could be designed to undergo a conformational change upon binding to a target, leading to a change in fluorescence—a "turn-on" sensor mechanism.
Affinity-Based Probes: Functionalizing the scaffold with a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) would create probes for identifying the protein targets of bioactive derivatives through chemoproteomic experiments.
Targeted Covalent Inhibitors: Incorporating a mildly reactive electrophile ("warhead") onto the scaffold could lead to the development of highly selective covalent inhibitors, where the spirocycle core directs the warhead to a specific nucleophilic residue on a protein target.
Advanced Spectroscopic Characterization of Dynamic Processes
The non-planar and conformationally constrained nature of the this compound system gives rise to complex dynamic behaviors that can be interrogated with advanced spectroscopic techniques. Understanding these dynamics is crucial for rationalizing structure-activity relationships.
Future studies should employ:
Variable Temperature Nuclear Magnetic Resonance (VT-NMR): To quantify the energy barriers associated with ring-flipping or substituent rotation, providing insight into the conformational flexibility of the scaffold.
2D NMR Techniques: Advanced methods like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can elucidate the precise 3D structure and solution-state conformation of derivatives.
Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy can be used to confirm absolute stereochemistry and study conformational changes upon binding to biomacromolecules.
Mass Spectrometry: High-resolution mass spectrometry is fundamental for confirming the elemental composition and structure of newly synthesized compounds. orientjchem.org
| Spectroscopic Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Variable Temperature (VT) 1H/13C NMR | Conformational exchange rates and energy barriers. nih.gov | Quantifies the rigidity of the spirocyclic core. |
| 2D ROESY/NOESY NMR | Through-space proton-proton distances. nih.gov | Defines the solution-phase 3D structure and relative stereochemistry. |
| Circular Dichroism (CD) | Chirality and secondary structure changes in targets. | Confirms absolute configuration of enantiopure derivatives and monitors target engagement. |
| FTIR Spectroscopy | Presence of specific functional groups. orientjchem.org | Confirms successful chemical modifications and derivatizations. |
Role in Advanced Materials Science Research (e.g., as building blocks for polymers or supramolecular assemblies)
The utility of azaheterocycles as building blocks in materials chemistry is well-established. openaccessjournals.com The defined, non-planar geometry of the this compound scaffold makes it a compelling building block for advanced materials with unique topological and functional properties.
Untapped potential in materials science includes:
Polymers with Intrinsic Microporosity (PIMs): By creating di-functionalized derivatives (e.g., with two polymerizable groups), the spirocyclic core can be incorporated into polymer backbones. Its rigid and contorted shape would frustrate efficient chain packing, leading to materials with high free volume and microporosity, suitable for gas separation or storage applications.
Supramolecular Assemblies: Derivatives bearing self-complementary hydrogen bonding motifs or metal-coordinating ligands could self-assemble into discrete, higher-order structures like cages, capsules, or coordination polymers. The spirocyclic core would act as a rigid vertex, directing the assembly into predictable and complex architectures.
Chiral Materials: The synthesis of enantiopure this compound building blocks could lead to the creation of chiral polymers or metal-organic frameworks (MOFs) for applications in asymmetric catalysis or chiral separations.
The exploration of this scaffold in materials science remains a virtually untouched field, offering exciting opportunities for the creation of materials with novel structures and functions.
Q & A
Q. Table 1. Key Physicochemical Properties of Spiro Compounds
| Property | Method/Value | Reference |
|---|---|---|
| Solubility (aq.) | 3.45 × 10 M (25°C) | |
| Storage Stability | -20°C, dry, inert atmosphere | |
| Diastereomer Resolution | Preparative HPLC (MeOH:MeCN) |
Q. Table 2. Computational vs. Experimental Reactivity in Spiro Monomers
| Monomer Structure | Predicted ΔG (kcal/mol) | Observed Product Ratio |
|---|---|---|
| 1,5,7,11-Tetraoxa-6-sila | 18.3 | Single-ring opening |
| 1,5,7,11-Tetraoxa-2,8-disila | 22.1 | Double-ring opening |
| Data adapted from SAM1 calculations and experimental validation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
